N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide
Description
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of fluoropyridine derivatives This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom and a fluorine atom at the 2-position of the pyridine ring
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-8-11(6-7-15-12)13(17)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUJUVCXINDOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture of N-(Cyclohexylmethyl)-2-Fluoropyridine-4-Carboxamide
The target compound features a 2-fluoropyridine ring substituted at the 4-position with a carboxamide group, which is further functionalized with a cyclohexylmethyl moiety. The fluorine atom at the 2-position of the pyridine ring introduces electronic effects that influence both reactivity and intermolecular interactions. The cyclohexylmethyl group contributes steric bulk, necessitating careful optimization of coupling conditions to avoid side reactions such as dimerization or incomplete amidation.
Synthesis of 2-Fluoro-4-Pyridinecarboxylic Acid
2-Fluoro-4-pyridinecarboxylic acid (CAS 52591-27-2) serves as the primary precursor for the target compound. Commercial availability of this intermediate has been confirmed through suppliers such as Oakwood Chemical, which lists it under catalog number 005468. Synthetic routes to this acid typically involve:
- Direct fluorination of 4-pyridinecarboxylic acid using hydrofluoric acid or fluorinating agents like Selectfluor.
- Hydrolysis of nitriles : 4-Cyano-2-fluoropyridine undergoes acidic or basic hydrolysis to yield the carboxylic acid. For example, treatment with concentrated hydrochloric acid at reflux conditions converts the nitrile group to a carboxyl group.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The most widely reported method for synthesizing this compound involves activating 2-fluoro-4-pyridinecarboxylic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active O-acylisourea intermediate, which reacts with cyclohexylmethylamine to yield the amide.
Procedure :
- Dissolve 2-fluoro-4-pyridinecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Add EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) to suppress racemization.
- Stir the mixture at 0–5°C for 30 minutes, then add cyclohexylmethylamine (1.5 equiv) dropwise.
- Warm to room temperature and stir for 12–24 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane).
Key Considerations :
Acid Chloride Route
Activation of the carboxylic acid to its corresponding acyl chloride offers a high-yielding alternative. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are commonly employed, followed by reaction with cyclohexylmethylamine under basic conditions.
Procedure :
- Reflux 2-fluoro-4-pyridinecarboxylic acid (1.0 equiv) with thionyl chloride (3.0 equiv) in toluene for 2 hours.
- Remove excess SOCl₂ under reduced pressure to isolate the acyl chloride.
- Dissolve the acyl chloride in tetrahydrofuran (THF) and add cyclohexylmethylamine (1.2 equiv) with triethylamine (2.0 equiv) as a base.
- Stir at 0°C for 1 hour, then warm to room temperature overnight.
- Filter precipitated salts and concentrate the filtrate to obtain the crude product, which is recrystallized from ethanol/water.
Advantages :
- Rapid reaction kinetics and high conversion rates.
- Avoids side reactions associated with carbodiimide reagents.
Palladium-Catalyzed Amination
While less common for simple amides, palladium-catalyzed cross-coupling has been explored for structurally related carboxamides. For instance, Buchwald-Hartwig amination conditions using Pd(OAc)₂/Xantphos enable coupling of aryl halides with amines, though this approach requires a halogenated pyridine precursor (e.g., 4-bromo-2-fluoropyridine).
Procedure :
- Combine 4-bromo-2-fluoropyridine (1.0 equiv), cyclohexylmethylamine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
- Heat at 110°C for 24 hours under nitrogen.
- Filter through Celite, concentrate, and purify via flash chromatography.
Limitations :
- Requires synthesis of brominated pyridine intermediates.
- Lower yields compared to direct amidation methods.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Base Selection
- Organic Bases : Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) effectively neutralize HCl generated during acyl chloride reactions.
- Inorganic Bases : Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are preferred for aqueous workups but may incompletely dissolve in organic solvents.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR : Characteristic signals include a singlet for the pyridine H-3 proton (δ 8.2–8.4 ppm) and multiplets for the cyclohexylmethyl group (δ 1.0–2.1 ppm).
- LC-MS : Molecular ion peak [M+H]⁺ at m/z 265.3 confirms the molecular weight.
Challenges and Alternative Approaches
Steric Hindrance Mitigation
The cyclohexylmethyl group’s bulkiness can impede amide formation. Strategies to address this include:
Green Chemistry Considerations
- Solvent Recycling : Recovery of DCM or THF via distillation reduces waste.
- Catalyst-Free Methods : Mechanochemical approaches using ball milling have been reported for analogous amides but require further optimization for this system.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) to facilitate substitution reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions typically produce amine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic transformations, especially in the formation of C–N bonds through palladium-catalyzed cross-coupling reactions. These reactions are essential for synthesizing anilines and their derivatives, which are vital in drug discovery and material science .
Synthetic Routes
The synthesis typically involves the reaction of 2-fluoropyridine-4-carboxylic acid with cyclohexylmethylamine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide to facilitate amide bond formation. Controlled conditions ensure high yields and purity.
Biological Research
Biological Activity
Research indicates that this compound exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxicity against MCF7 breast cancer cells with an IC50 value around 5 µM after 48 hours of treatment.
- Anti-inflammatory Properties : In animal models, the compound has demonstrated the ability to reduce inflammation markers significantly, indicating its potential utility in treating inflammatory diseases such as arthritis.
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting applications in developing new antimicrobial agents.
Medicinal Chemistry
Therapeutic Potential
Ongoing research is focused on exploring the compound's potential as a therapeutic agent. Its interactions with specific enzymes and receptors are being studied to understand its mechanism of action better. The fluorine atom may enhance binding affinity to molecular targets, influencing biological activity.
Material Science
Development of Advanced Materials
In industry, this compound is being explored for its role in developing materials with specific properties. This includes applications in polymers and coatings where tailored chemical properties are desired.
Case Study 1: Antitumor Efficacy
A study on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was approximately 5 µM after 48 hours of exposure, indicating significant antitumor potential.
Case Study 2: Anti-inflammatory Effects
In an induced arthritis model, administration of the compound led to notable reductions in paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclohexylmethyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-2-chloropyridine-4-carboxamide
- N-(cyclohexylmethyl)-2-bromopyridine-4-carboxamide
- N-(cyclohexylmethyl)-2-iodopyridine-4-carboxamide
Uniqueness
N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
N-(Cyclohexylmethyl)-2-fluoropyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article elaborates on its biological activity, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position, along with a cyclohexylmethyl substituent. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and may improve its binding affinity to biological targets.
This compound interacts with specific enzymes and receptors, modulating their activity. The fluorine atom increases the compound's stability and reactivity, making it a promising candidate for therapeutic development. The cyclohexylmethyl group contributes to its lipophilicity, influencing its bioavailability in biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Studies have shown that derivatives of compounds similar to this compound can inhibit AChE with IC50 values ranging from 27.04 µM to 106.75 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
- Butyrylcholinesterase (BuChE) : Similar compounds also demonstrated moderate inhibition against BuChE, indicating their potential utility in neurodegenerative diseases .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains of Mycobacterium, including Mycobacterium tuberculosis. Some derivatives showed minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM, reflecting moderate activity against these pathogens .
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| N-(Cyclohexylmethyl)-2-chloropyridine-4-carboxamide | 40–50 | TBD | TBD |
| N-(Cyclohexylmethyl)-2-bromopyridine-4-carboxamide | TBD | TBD | TBD |
The unique presence of the fluorine atom in this compound distinguishes it from its chloro and bromo analogs, potentially enhancing its biological activity through improved binding interactions.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that various carboxamide derivatives exhibited improved AChE inhibition compared to traditional drugs like rivastigmine, indicating a promising avenue for drug development targeting cholinergic pathways .
- Antimycobacterial Activity : Another research highlighted that specific derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications in the alkyl chain could enhance efficacy against resistant strains .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have identified that modifications in the structure can lead to significant changes in biological activity, paving the way for developing more potent derivatives with targeted therapeutic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-2-fluoropyridine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-fluoropyridine-4-carboxylic acid and cyclohexylmethylamine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous dichloromethane or DMF. Catalytic DMAP improves reaction efficiency . Purity (>95%) is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) are critical to minimize byproducts like unreacted acid or dimerization .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Use fume hoods and PPE (nitrile gloves, lab coat) during handling. For waste disposal, neutralize with 10% NaOH and incinerate .
Q. What analytical techniques are suitable for characterizing its structural identity and purity?
- Methodological Answer :
- NMR : H and C NMR in CDCl or DMSO-d confirm regiochemistry (e.g., fluorine coupling patterns at δ ~8.2 ppm for pyridine protons) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA, 1.0 mL/min) with UV detection at 254 nm .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H] (expected m/z: calculated from CHFNO) .
Advanced Research Questions
Q. How can structural modifications (e.g., fluorophenyl vs. cyclohexyl groups) alter bioactivity in target validation studies?
- Methodological Answer : Replace the cyclohexylmethyl group with fluorophenyl analogs (e.g., via Suzuki coupling) to assess SAR. Computational docking (AutoDock Vina) predicts binding affinity to enzymes like kinases or GPCRs. Compare IC values in enzymatic assays (e.g., fluorescence polarization) . Note: Fluorine’s electronegativity enhances metabolic stability but may reduce solubility—counterbalance with polar substituents .
Q. What strategies resolve contradictions in crystallographic data between polymorphic forms?
- Methodological Answer : Perform X-ray diffraction (single-crystal, Cu-Kα radiation) with SHELXL refinement . For polymorphs, analyze hydrogen-bonding networks (e.g., N–H···O vs. C–H···π interactions) using Mercury software. Thermal analysis (DSC/TGA) identifies stable forms: higher melting points correlate with denser packing .
Q. How do solvent polarity and pH impact the compound’s tautomeric equilibrium in solution?
- Methodological Answer : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) to monitor absorbance shifts (~270–300 nm). For pH studies, titrate in buffered solutions (pH 2–12) and track tautomer ratios via H NMR (e.g., keto-enol shifts at δ ~10–12 ppm) .
Q. What in vitro toxicology assays are recommended for preclinical safety profiling?
- Methodological Answer :
- Cytotoxicity : MTT assay in HepG2 cells (48h exposure, IC determination) .
- Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations. Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics. Adjust solvation models (e.g., implicit vs. explicit water) to better match experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
